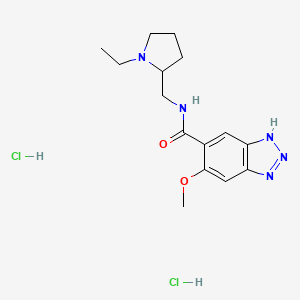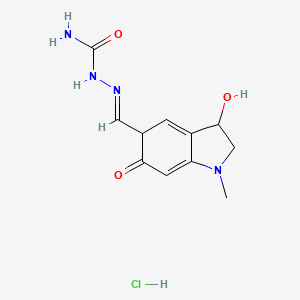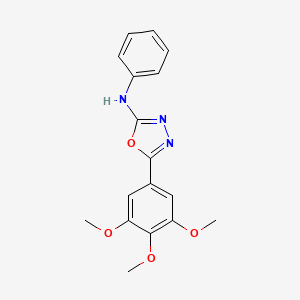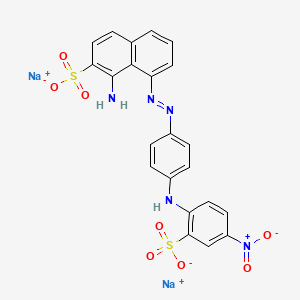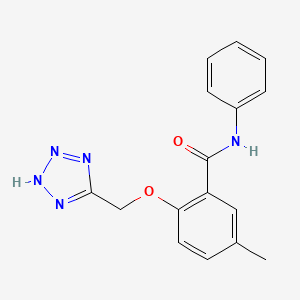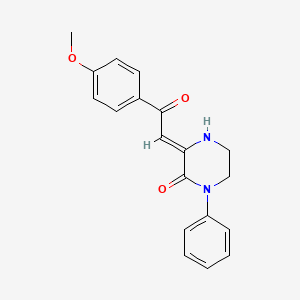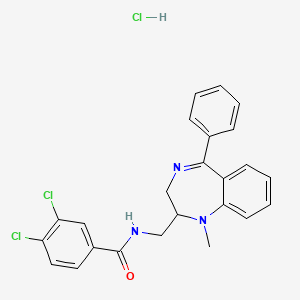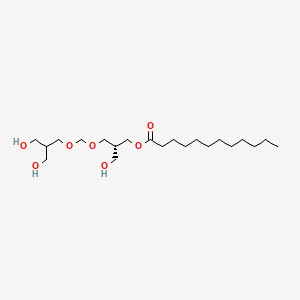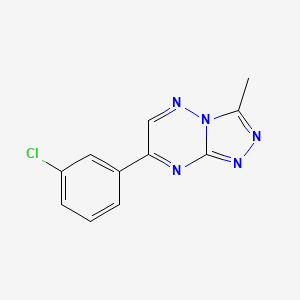
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a fused triazole and triazine ring system, and a 3-chlorophenyl and 3-methyl substituent. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- typically involves multi-step synthetic routes. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2,4-triazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Chemischer Reaktionen
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often using acidic or basic catalysts.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively. By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit their growth.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(4,3-b)(1,2,4)thiadiazines: These compounds also exhibit significant biological activities and are used in anticancer research.
1,2,4-Triazolo(4,3-a)pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities, these compounds are studied for their antiproliferative effects on cancer cells.
1,2,4-Triazolo(4,3-a)quinoxaline derivatives: These compounds are evaluated for their DNA intercalation activities and potential as anticancer agents.
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
86869-91-2 |
|---|---|
Molekularformel |
C11H8ClN5 |
Molekulargewicht |
245.67 g/mol |
IUPAC-Name |
7-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI-Schlüssel |
FDDLYTTVKMLUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


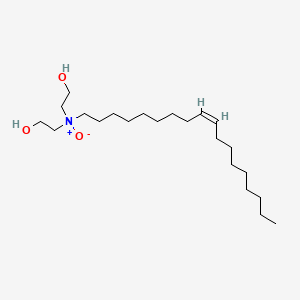
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
